molecular formula C17H17I2N3O B11677836 2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol

2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol

Cat. No.: B11677836
M. Wt: 533.14 g/mol
InChI Key: YLZYATGHAZKGKI-UDWIEESQSA-N
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Description

2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol is a complex organic compound with the molecular formula C17H17I2N3O. This compound is characterized by the presence of two iodine atoms, a phenylpiperazine group, and a phenol group. It is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol typically involves the following steps:

    Formation of the imine: This involves the reaction of the phenylpiperazine with an aldehyde to form the imine linkage.

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its use primarily in research settings. the general principles of organic synthesis, such as batch processing and the use of reactors, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of the imine group would yield amines .

Scientific Research Applications

2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol involves its interaction with specific molecular targets. The phenylpiperazine group is known to interact with various receptors in the body, potentially affecting neurotransmitter systems. The iodine atoms may also play a role in the compound’s biological activity by influencing its binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol: Similar in structure but with different substituents on the phenyl ring.

    2,4-Diiodo-6-[(E)-[(4-methylpiperazin-1-YL)imino]methyl]phenol: Contains a methyl group instead of a phenyl group on the piperazine ring.

    2,4-Diiodo-6-[(E)-[(4-ethylpiperazin-1-YL)imino]methyl]phenol: Contains an ethyl group instead of a phenyl group on the piperazine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both iodine atoms and the phenylpiperazine group makes it a valuable compound for research in various fields .

Properties

Molecular Formula

C17H17I2N3O

Molecular Weight

533.14 g/mol

IUPAC Name

2,4-diiodo-6-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C17H17I2N3O/c18-14-10-13(17(23)16(19)11-14)12-20-22-8-6-21(7-9-22)15-4-2-1-3-5-15/h1-5,10-12,23H,6-9H2/b20-12+

InChI Key

YLZYATGHAZKGKI-UDWIEESQSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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